molecular formula C12H15N3O2 B1399722 4-(Boc-amino)-5-azaindole CAS No. 1363381-64-9

4-(Boc-amino)-5-azaindole

Cat. No. B1399722
CAS RN: 1363381-64-9
M. Wt: 233.27 g/mol
InChI Key: UNJMJJVVZDLJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Boc group (tert-butoxycarbonyl) is a commonly used protecting group for amines in organic synthesis . The compound “4-(Boc-amino)-5-azaindole” would likely be an azaindole molecule with a Boc-protected amino group at the 4-position.


Synthesis Analysis

The formation of Boc-protected amines is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Ruthenium-Catalyzed Synthesis : 5-Amino-1,2,3-triazole-4-carboxylic acid, related to 5-azaindole chemistry, is used for the preparation of peptidomimetics or biologically active compounds. A ruthenium-catalyzed protocol has been developed for a protected version of this triazole amino acid, relevant to 4-(Boc-amino)-5-azaindole synthesis (Ferrini et al., 2015).

  • One-Pot Synthesis : 1,2-Disubstituted 4-, 5-, 6-, and 7-azaindoles, related to this compound, can be synthesized from amino-o-halopyridines through a palladium-catalyzed process, showcasing advancements in azaindole chemistry (Purificação et al., 2017).

  • Microwave-Assisted Synthesis : The synthesis of 4-, 5-, 6-, and 7-azaindoles under microwave conditions, which includes derivatives such as this compound, uses the Hegedus-Mori-Heck reaction. This is a general approach for azaindole synthesis (Lachance et al., 2005).

  • General and Efficient Synthesis : A DBU-mediated cyclization of ortho-(Boc-amino)alkynyl pyridines effectively generates azaindoles and diazaindoles, a method relevant for synthesizing this compound derivatives (Harcken et al., 2005).

Applications in Biological Research and Drug Discovery

  • Antimycobacterial Agents : 1,4-Azaindoles, chemically related to this compound, have been optimized as antimycobacterial agents, demonstrating efficacy in a rat chronic TB infection model. This indicates a potential application in drug discovery (Shirude et al., 2014).

  • Photophysical Properties for Biological Studies : The chromophoric moieties of azaindoles, including 7-azaindole, are investigated for their potential as fluorescent probes in protein and peptide studies, indicating a use for this compound derivatives in such research (Gai, 1991).

  • Alk5 Inhibitors in Medicinal Chemistry : A series of 4-amino-7-azaindoles, structurally related to this compound, have been discovered as potent Alk5 inhibitors, showcasing their potential in pharmaceutical research (Wang et al., 2016).

Future Directions

The use of Boc-protected amines in organic synthesis is a well-established field with many potential future directions. For example, new methods for the synthesis and deprotection of Boc-protected amines are continually being developed .

properties

IUPAC Name

tert-butyl N-(1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8-4-6-13-9(8)5-7-14-10/h4-7,13H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJMJJVVZDLJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Boc-amino)-5-azaindole
Reactant of Route 2
Reactant of Route 2
4-(Boc-amino)-5-azaindole
Reactant of Route 3
Reactant of Route 3
4-(Boc-amino)-5-azaindole
Reactant of Route 4
Reactant of Route 4
4-(Boc-amino)-5-azaindole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Boc-amino)-5-azaindole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Boc-amino)-5-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.